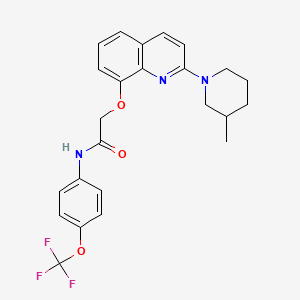
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O3 and its molecular weight is 459.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 921578-37-2), is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a quinoline core, a piperidine ring, and an acetamide moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The molecular formula of the compound is C24H24F3N3O2, with a molecular weight of 443.5 g/mol. The compound's structural characteristics enable interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The proposed mechanisms include:
- Inhibition of Kinases : The quinoline scaffold is known for its ability to bind to ATP sites of kinases, potentially inhibiting pathways related to cell proliferation and survival.
- Modulation of Signal Transduction : By influencing pathways such as mTOR and PI3K/Akt, the compound may alter cellular responses to growth factors and stress signals.
Antiproliferative Effects
Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U87MG (Glioma) | 5 | |
| Compound B | PC-3 (Prostate Cancer) | 10 | |
| This compound | TBD | TBD | TBD |
Selectivity and Toxicity
The selectivity profile of this compound is crucial for its therapeutic potential. Initial studies suggest that it may exhibit lower toxicity compared to traditional chemotherapeutics, making it a promising candidate for further development.
Case Study 1: In Vitro Efficacy
In a recent study examining the efficacy of quinoline derivatives, it was found that the compound demonstrated significant inhibition of cell growth in vitro at concentrations that did not adversely affect normal cells. This selectivity suggests a favorable therapeutic index.
Case Study 2: In Vivo Studies
Preclinical models have shown that compounds with similar structures can effectively reduce tumor size in xenograft models. Further studies are needed to evaluate the in vivo efficacy and safety profile of this compound.
Propiedades
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3/c1-16-4-3-13-30(14-16)21-12-7-17-5-2-6-20(23(17)29-21)32-15-22(31)28-18-8-10-19(11-9-18)33-24(25,26)27/h2,5-12,16H,3-4,13-15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLBAEUCDWXANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













